Cefuroxime axetil

Vue d'ensemble

Description

Cefuroxime Axetil is a second generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefuroxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefuroxime inhibits bacterial septum and cell wall synthesis formation.

Applications De Recherche Scientifique

Pharmacological Profile

Cefuroxime axetil, a pro-drug of cefuroxime, demonstrates a diverse range of applications in scientific research. Notable for its pharmacological properties, this compound undergoes rapid hydrolysis to the active parent compound, cefuroxime, which shows a broad spectrum of in vitro antibacterial activity. This activity extends to methicillin-sensitive staphylococci and common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae (Perry & Brogden, 1996).

Bioavailability Studies

Studies have been conducted to assess the bioavailability of oral this compound. It was found that the bioavailability is significantly greater when the drug is taken after food, indicating the influence of food on its absorption (Williams & Harding, 1984).

Analytical Method Development

Research has also been focused on the development of analytical methods for determining this compound in pharmaceutical forms and biological fluids, using techniques like liquid chromatography and flow injection analysis. This contributes to the understanding of the drug's pharmacokinetics and stability (Can, Altiokka, & Aboul‐Enein, 2006).

Therapeutic Applications

This compound is used in various therapeutic applications, including the treatment of community-acquired infections and as part of intravenous/oral sequential therapy regimens for respiratory tract infections. This illustrates its versatility as an antibiotic in clinical settings (Perry & Brogden, 1996).

Drug Formulation and Delivery

Research has also been conducted on developing gastroretentive dosage forms for this compound, aiming to improve its bioavailability and therapeutic effectiveness. This involves using approaches like floating tablets with different polymers to enhance its retention time in the stomach (Rao et al., 2013).

Mécanisme D'action

Target of Action

Cefuroxime axetil, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound works by binding to these PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition disrupts the cell wall structure, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that this compound interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

This compound is an acetoxyethyl ester prodrug. After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to cefuroxime . The axetil moiety is metabolized to acetaldehyde and acetic acid . The bioavailability of this compound increases from 37% to 52% when taken with food .

Result of Action

The action of this compound results in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes this compound effective against a broad range of Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the absorption of this compound is greater when taken after food, which can increase its bioavailability . Additionally, resistance to this compound can develop through various mechanisms, including the production of beta-lactamases, alteration of PBPs, decreased permeability, and the presence of bacterial efflux pumps . Therefore, the local susceptibility data should be consulted to ensure the appropriate use of this antibiotic .

Safety and Hazards

Orientations Futures

Cefuroxime axetil is a broad-spectrum antibacterial agent with a pharmacokinetic profile that permits convenient twice-daily administration. The drug is an effective and well-tolerated treatment in patients with various infections . The development of nanosuspension of this compound showed a significant improvement in the oral bioavailability of this compound .

Analyse Biochimique

Biochemical Properties

Cefuroxime axetil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, this compound inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, causing disruption in cell wall synthesis, which leads to cell death. This compound influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. Additionally, this compound impacts cellular metabolism by inhibiting the synthesis of essential components of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cefuroxime in the body. Cefuroxime then binds to specific PBPs within the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This inhibition prevents the formation of cross-links in the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis. The binding interactions with PBPs and the inhibition of enzyme activity are critical for the antibacterial effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but can degrade under extreme conditions. Long-term studies have shown that this compound maintains its antibacterial activity over time, although its efficacy may decrease with prolonged exposure to certain environmental factors. In vitro and in vivo studies have demonstrated that this compound remains effective in inhibiting bacterial growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed. It is essential to determine the appropriate dosage to balance efficacy and safety in animal models .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis by nonspecific esterases in the intestinal mucosa and blood. This process converts this compound to its active form, cefuroxime. The axetil moiety is further metabolized to acetaldehyde and acetic acid. Cefuroxime is not extensively metabolized and is primarily excreted unchanged in the urine .

Transport and Distribution

After oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed to cefuroxime. Cefuroxime is then distributed throughout the extracellular fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile. This widespread distribution ensures that cefuroxime reaches various tissues and exerts its antibacterial effects .

Subcellular Localization

This compound, once converted to cefuroxime, is localized within the bacterial cell wall. It targets the PBPs, which are integral to the cell wall synthesis process. The subcellular localization of cefuroxime is crucial for its bactericidal activity, as it ensures that the compound effectively inhibits cell wall synthesis and leads to bacterial cell death .

Propriétés

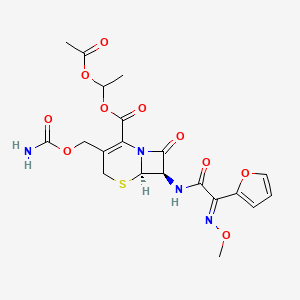

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242788 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, White powder | |

CAS No. |

97232-96-7, 64544-07-6 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME AXETIL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

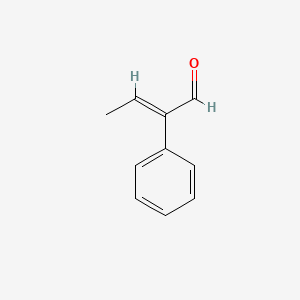

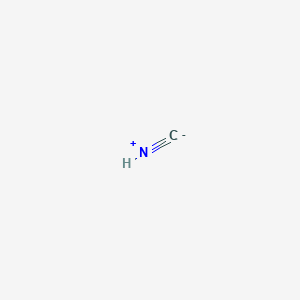

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

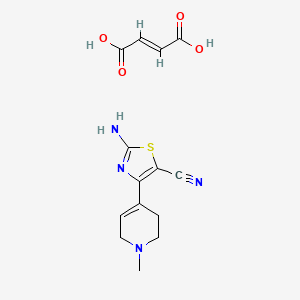

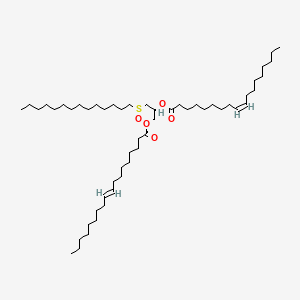

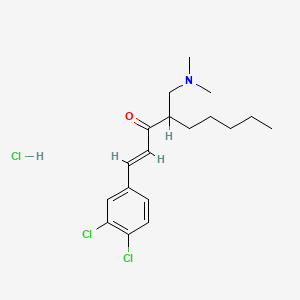

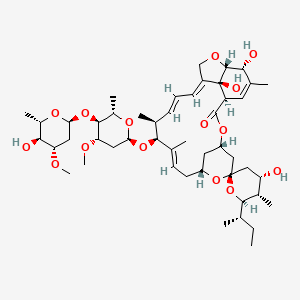

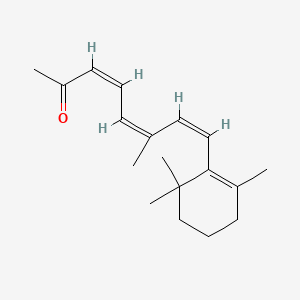

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate](/img/structure/B1236096.png)